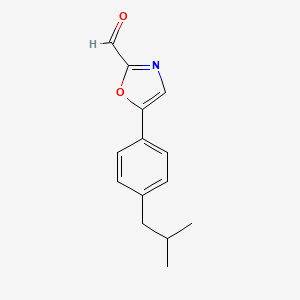

5-(4-Isobutylphenyl)oxazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

5-[4-(2-methylpropyl)phenyl]-1,3-oxazole-2-carbaldehyde |

InChI |

InChI=1S/C14H15NO2/c1-10(2)7-11-3-5-12(6-4-11)13-8-15-14(9-16)17-13/h3-6,8-10H,7H2,1-2H3 |

InChI Key |

ADKPSFUULNFAMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CN=C(O2)C=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 5 4 Isobutylphenyl Oxazole 2 Carbaldehyde and Congeneric Oxazole 2 Carbaldehydes

Retrosynthetic Dissection and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For 5-(4-Isobutylphenyl)oxazole-2-carbaldehyde, this process reveals several potential synthetic pathways by disconnecting the key bonds forming the oxazole (B20620) core and its substituents.

Approaches to the Oxazole Ring Formation

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its synthesis can be approached through several classical and modern disconnection strategies. The most common approaches involve forming the ring from acyclic precursors that contain the necessary C-C-O and C-N-C fragments.

Key retrosynthetic disconnections for the oxazole core include:

Robinson-Gabriel Synthesis: This approach involves the cyclodehydration of an α-acylamino ketone. pharmaguideline.com Disconnecting the target molecule via this pathway suggests a precursor like an N-acylamino ketone, where the acyl group would eventually become C2 of the oxazole.

Van Leusen Oxazole Synthesis: A widely used method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org This disconnection is particularly relevant for 5-substituted oxazoles and points to 4-isobutylbenzaldehyde as a key precursor for the target molecule. nih.gov

Metal-Catalyzed Cyclizations: Modern methods often involve the cyclization of precursors like propargylamides or the coupling of various components facilitated by transition metals such as palladium, copper, or gold. organic-chemistry.orgorganic-chemistry.orgnih.gov These disconnections open up a wider range of potential starting materials.

Strategies for Incorporating the 4-Isobutylphenyl Moiety

The 4-isobutylphenyl group is a crucial component of the target molecule, occupying the C5 position of the oxazole ring. The strategy for its incorporation is directly linked to the chosen ring-formation methodology.

If following a Van Leusen synthesis pathway, the 4-isobutylphenyl group is introduced via the aldehyde precursor, specifically 4-isobutylbenzaldehyde . nih.govchemicalbook.com This aldehyde is a valuable intermediate and can be synthesized through several established routes, including:

Reduction of 4-isobutylbenzoic acid to the corresponding benzyl alcohol, followed by oxidation. researchgate.net

Conversion of 4-isobutylbenzoic acid to its acyl chloride, followed by reduction. researchgate.net

Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 2-methylpropylboronic acid. researchgate.net

In a Robinson-Gabriel type synthesis, the moiety would be part of an α-acylamino ketone precursor. This would necessitate the synthesis of a molecule such as 2-amino-1-(4-isobutylphenyl)ethan-1-one or a related α-haloketone.

For modern metal-catalyzed annulation reactions , the 4-isobutylphenyl group could originate from a simple arene (isobutylbenzene) via C-H activation or from a substituted alkyne or enamide precursor. rsc.org

Methods for Installing the 2-Carbaldehyde Functionality

The introduction of the carbaldehyde group at the C2 position of the oxazole ring presents a distinct synthetic challenge. Two primary strategies can be envisioned:

Post-Cyclization Functionalization: This approach involves first synthesizing the 5-(4-isobutylphenyl)oxazole core and then introducing the aldehyde group in a subsequent step. The C2 position of the oxazole ring is the most acidic and susceptible to deprotonation. pharmaguideline.comwikipedia.org Therefore, a common method is the metallation of the C2 position using a strong base (e.g., n-butyllithium), followed by quenching the resulting lithio-oxazole intermediate with a formylating agent like N,N-dimethylformamide (DMF). wikipedia.org

Direct Incorporation During Cyclization: This strategy involves using a precursor that already contains the aldehyde functionality or a masked equivalent. For instance, a variation of the Robinson-Gabriel synthesis could employ a glyoxal derivative to install the C2-aldehyde group directly. However, this is often complicated by the reactivity of the aldehyde group under cyclization conditions. More advanced metal-catalyzed methods might offer pathways where a three-carbon component containing the aldehyde is incorporated, but this is less common than post-cyclization formylation.

Established and Novel Cyclization Routes for Oxazole Ring Systems

Building upon the retrosynthetic analysis, several forward synthetic methodologies are well-suited for constructing the 5-(4-isobutylphenyl)oxazole core and related structures.

Van Leusen Oxazole Synthesis and its Contemporary Adaptations

The Van Leusen oxazole synthesis, first reported in 1972, is one of the most convenient and widely utilized methods for preparing 5-substituted oxazoles. nih.govmdpi.com The reaction proceeds via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. nih.govorganic-chemistry.org

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole ring. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule's core, 4-isobutylbenzaldehyde would react with TosMIC.

Contemporary adaptations have enhanced the versatility and efficiency of the Van Leusen synthesis. These include:

Use of Ionic Liquids: Performing the reaction in ionic liquids can improve yields and facilitate product separation. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve efficiency. mdpi.com

Solid-Phase Synthesis: Immobilized versions of the TosMIC reagent have been developed for applications in parallel and combinatorial chemistry. mdpi.com

One-Pot Procedures: Tandem reactions have been developed where the aldehyde is generated in situ from an alcohol or benzyl bromide, followed by the Van Leusen reaction. organic-chemistry.org

| Adaptation | Key Reagents/Conditions | Advantage | Reference |

|---|---|---|---|

| Classical Method | Aldehyde, TosMIC, K₂CO₃, Methanol | Well-established, reliable | nih.govwikipedia.org |

| Ionic Liquid Solvent | Aldehyde, TosMIC, Aliphatic Halides, Ionic Liquid | High yield, broad scope | mdpi.com |

| Microwave-Assisted | Aldehyde, TosMIC, Methanol, MW irradiation | Rapid, high efficiency | mdpi.com |

| Tandem Suzuki/Heck Coupling | Aldehyde, TosMIC, followed by Pd-catalyzed coupling | Facile synthesis of complex C5-substituted oxazoles | mdpi.com |

Metal-Catalyzed Cycloaddition and Annulation Reactions for Oxazole Formation

Transition metal catalysis offers powerful and often milder alternatives for constructing the oxazole ring, providing access to diverse substitution patterns. researchgate.net These methods typically involve the formation of key C-N and C-O bonds through novel activation pathways.

Palladium-Catalyzed Syntheses: Palladium catalysts are highly versatile for oxazole synthesis. One notable approach involves the reaction of N-propargylamides with aryl iodides, which proceeds through a palladium-catalyzed coupling step followed by an in situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org Another strategy is the Pd(II)-catalyzed C-H activation pathway, which can construct oxazoles from simple amides and ketones, forming sequential C-N and C-O bonds in one step. organic-chemistry.orgsemanticscholar.org

Copper-Catalyzed Syntheses: Copper catalysts are frequently used due to their lower cost and unique reactivity. An efficient method involves the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O₂). organic-chemistry.orgnih.gov This transformation combines dioxygen activation with C-H bond functionalization. Another copper-catalyzed route is the cycloaddition of acyl azides and terminal alkynes, which regioselectively yields 2,5-disubstituted oxazoles. scispace.com

Gold-Catalyzed Syntheses: Gold catalysts are particularly effective at activating alkyne functionalities. The gold-catalyzed cycloisomerization of propargylamides is a common and efficient route to oxazoles. researchgate.netfrontiersin.org Gold catalysts can also mediate the [3+2] cycloaddition of alkynyl triazenes with dioxazoles to produce fully substituted oxazoles under mild conditions. nih.gov

| Metal Catalyst | Reaction Type | Typical Precursors | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | C-H Activation / Annulation | Amides, Ketones | Direct use of simple starting materials | organic-chemistry.orgsemanticscholar.org |

| Palladium (Pd) | Coupling / Cyclization | N-Propargylamides, Aryl Iodides | Forms 2,5-disubstituted oxazoles | organic-chemistry.org |

| Copper (Cu) | Aerobic Oxidative Annulation | Amines, Alkynes, O₂ | High atom economy, uses O₂ as oxidant | organic-chemistry.orgnih.gov |

| Copper (Cu) | Cycloaddition | Acyl Azides, Alkynes | Regioselective formation of 2,5-isomers | scispace.com |

| Gold (Au) | Cycloisomerization | Propargylamides | Efficient activation of alkyne precursors | researchgate.netfrontiersin.org |

| Zinc (Zn) | Tandem Cycloisomerization/Alkylation | Propargylamides, Allylic Alcohols | Dual role as π-acid and σ-acid catalyst | researchgate.net |

One-Pot and Multicomponent Reaction Strategies for Functionalized Oxazoles

The synthesis of functionalized oxazoles, including congeners of this compound, has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs). researchgate.net These strategies offer considerable advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without isolating intermediates. researchgate.net

A prominent MCR for oxazole synthesis is the van Leusen reaction, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. mdpi.comnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov The process begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. mdpi.com This method is highly versatile and has been adapted for a wide range of aldehyde substrates. mdpi.com

Three- and four-component reactions have also been developed to construct highly functionalized oxazoles. researchgate.net For instance, a visible-light-induced three-component reaction has been reported for the synthesis of 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. researchgate.net Another approach involves a Lewis acid-promoted three-component reaction of amides, ynals, and sodium sulfinates, which yields a broad range of aryl-substituted oxazoles with high step economy and regioselectivity. researchgate.net One-pot protocols that combine oxazole formation with subsequent functionalization, such as Suzuki-Miyaura coupling, have also been developed to streamline access to complex oxazole derivatives. ijpsonline.com

The choice of catalyst is crucial in many of these one-pot strategies. Catalysts ranging from copper and palladium complexes to heterogeneous catalysts like CuFe2O4 nanoparticles have been employed to facilitate these transformations. jsynthchem.com The use of magnetically separable nanocatalysts, for example, aligns with green chemistry principles by allowing for easy catalyst recovery and reuse. researchgate.net Some one-pot syntheses can even proceed without any catalyst or organic solvent, further enhancing their environmental credentials.

| Reaction Type | Components | Key Features | Catalyst/Conditions |

| van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles | Base (e.g., K2CO3) |

| Visible-Light-Induced 3-Component Reaction | Iodonium-phosphonium hybrid ylides, Carboxylic acids, Nitriles | Catalyst- and additive-free, high efficiency | Visible light |

| Lewis Acid-Promoted 3-Component Reaction | Amides, Ynals, Sodium sulfinates | Transition metal-free, high step economy | Lewis acid |

| One-pot Synthesis/Suzuki-Miyaura Coupling | Carboxylic acid, Amino acid, Boronic acid | Forms 2,4,5-trisubstituted oxazoles | Ni-catalyst |

| Heterogeneous Catalysis | Benzoin, Carboxylic acids, Ammonium acetate | Recyclable and environmentally friendly catalyst | CuFe2O4 nanoparticles |

Microwave-Assisted Synthesis and Green Chemistry Approaches in Oxazole Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of oxazole derivatives, aligning with the principles of green chemistry. ijpsonline.comresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity compared to conventional heating methods. ijpsonline.comnih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture. nih.gov

A notable application of microwave assistance is in the van Leusen oxazole synthesis. The reaction between aldehydes and TosMIC can be completed in minutes under microwave irradiation, yielding 5-substituted oxazoles in high yields. nih.govacs.orgacs.org For example, the reaction of an arylaldehyde with TosMIC in the presence of potassium phosphate (K3PO4) in isopropanol under microwave irradiation at 65 °C can produce the corresponding 5-phenyl oxazole in 96% yield within 8 minutes. nih.govacs.org This method is scalable, demonstrating its potential for large-scale synthesis. nih.govacs.org

Green chemistry principles are further incorporated into oxazole synthesis through the use of environmentally benign solvents, catalysts, and energy sources. ijpsonline.comresearchgate.net Water has been explored as a green solvent for the van Leusen reaction, facilitated by the use of β-cyclodextrin as a catalyst, which can promote the reaction at lower temperatures. mdpi.com The use of recyclable catalysts, such as magnetically recoverable nanoparticles, also contributes to the sustainability of these synthetic routes. jsynthchem.comresearchgate.net Ultrasound irradiation (sonochemistry) is another green technique that has been applied to oxazole synthesis, often leading to faster reactions and higher yields compared to conventional methods. nih.gov

The combination of these green approaches—such as microwave-assisted synthesis in aqueous media or with recyclable catalysts—offers a pathway to more sustainable and economical production of oxazole-containing compounds. ijpsonline.com These methods reduce the reliance on hazardous organic solvents and energy-intensive processes, minimizing the environmental impact of chemical synthesis. ijpsonline.comresearchgate.net

| Green Approach | Methodology | Advantages | Example |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Reduced reaction times, increased yields, higher purity. ijpsonline.comnih.gov | van Leusen reaction of arylaldehydes and TosMIC completed in 8 minutes with 96% yield. nih.govacs.org |

| Green Solvents | Replacement of hazardous organic solvents with benign alternatives | Reduced environmental impact and toxicity. ijpsonline.com | Use of water as a solvent in the van Leusen reaction with a β-cyclodextrin catalyst. mdpi.com |

| Recyclable Catalysts | Employment of catalysts that can be easily recovered and reused | Reduced waste and cost. jsynthchem.com | CuFe2O4 nanoparticles used in a one-pot synthesis of oxazoles. jsynthchem.com |

| Ultrasound Irradiation (Sonochemistry) | Use of ultrasonic waves to promote the reaction | Faster reaction rates, improved yields. nih.gov | One-pot synthesis of 3,5-disubstituted isoxazoles. nih.gov |

Synthesis of the 4-Isobutylphenyl Moiety and its Precursors

The 4-isobutylphenyl moiety is a key structural component of this compound and is famously part of the structure of ibuprofen [α-(4-isobutylphenyl)propionic acid]. google.com The synthesis of this group and its precursors typically starts from simple, readily available aromatic compounds.

A common industrial synthesis of ibuprofen precursors begins with isobutylbenzene. One established route involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). researchgate.net This reaction produces 4-isobutylacetophenone. This ketone is a versatile intermediate that can be further modified to introduce other functional groups. researchgate.net

Alternative methods for preparing precursors to the 4-isobutylphenyl group have been developed to be more economical and efficient. google.com One such method involves the dehydrogenation of p-isobutylethylbenzene to form p-isobutylstyrene. google.com This styrene derivative can then undergo various reactions, such as hydrocarboxylation, where it reacts with carbon monoxide and water in the presence of a transition metal catalyst to form α-(4-isobutylphenyl)propionic acid. google.com

The synthesis of various derivatives of 4-isobutylphenyl-2-propionic acid often involves activating the carboxylic acid group, for instance, by converting it to an acid chloride with thionyl chloride. researchgate.net This activated intermediate can then react with various nucleophiles to form amides or esters. researchgate.netnih.govnih.gov These synthetic strategies highlight the chemical accessibility of the 4-isobutylphenyl scaffold, allowing for its incorporation into a wide range of molecules.

Synthesis of the 2-Carbaldehyde Group in Oxazole Systems

Introducing a carbaldehyde (formyl) group at the C2 position of the oxazole ring is a key step in the synthesis of this compound and related compounds. The C2 position of the oxazole ring is generally the most electron-deficient and can be susceptible to nucleophilic attack after deprotonation, but direct electrophilic formylation is challenging without activating groups. pharmaguideline.com

Several strategies can be employed for the synthesis of oxazole-2-carbaldehydes. One common approach involves the lithiation of the C2 position followed by reaction with a formylating agent. An oxazole substituted at the 5-position, such as 5-(4-isobutylphenyl)oxazole, can be treated with a strong base like n-butyllithium (n-BuLi) at low temperatures. This deprotonation generates a highly reactive 2-lithiooxazole intermediate. Quenching this intermediate with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), followed by an acidic workup, yields the desired 2-carbaldehyde.

Alternatively, the 2-carbaldehyde group can be introduced by the oxidation of a 2-methyl or 2-hydroxymethyl group on the oxazole ring. If a 2-methyloxazole derivative is available, it can be oxidized to the corresponding aldehyde using various oxidizing agents, such as selenium dioxide (SeO2) or manganese dioxide (MnO2). Similarly, a 2-(hydroxymethyl)oxazole can be oxidized to the aldehyde using milder conditions, for example, with pyridinium chlorochromate (PCC) or a Swern oxidation.

Another synthetic route involves constructing the oxazole ring with the aldehyde or a precursor group already in place. For instance, a multicomponent reaction could potentially utilize a glyoxal derivative that would ultimately form the 2-carbaldehyde portion of the oxazole ring.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, base, catalyst, reaction temperature, and reaction time. acs.orgresearchgate.net

In syntheses involving the formation of the oxazole ring, such as the van Leusen reaction, the choice of base and solvent can significantly impact the outcome. acs.org For example, in a synthesis of oxazoles from carboxylic acids and TosMIC, switching from bases like triethylamine (NEt3) to 4-dimethylaminopyridine (DMAP) dramatically increased the product yield. acs.org Further optimization of the amount of base and reaction temperature led to an excellent yield in a shorter time. acs.org Solvents also play a crucial role; while dichloromethane was found to be optimal in one study, other solvents like THF, dioxane, and acetonitrile gave inferior results. acs.orgrsc.org

For microwave-assisted syntheses, optimizing the microwave power and irradiation time is essential to achieve high yields without causing decomposition of the product. nih.gov The concentration of reagents and the choice of base are also important factors. In the microwave-assisted synthesis of 5-substituted oxazoles, using 2 equivalents of a strong base like K3PO4 was found to be optimal. nih.govacs.org

The table below summarizes the optimization of conditions for a generic oxazole synthesis, illustrating the systematic approach often taken.

| Entry | Parameter Varied | Conditions | Yield (%) |

| 1 | Base | NEt3, room temp, 60 min | No product detected |

| 2 | Base | DABCO, room temp, 60 min | 47 |

| 3 | Base | DMAP, room temp, 60 min | 70 |

| 4 | Temperature | DMAP, 40 °C, 30 min | 96 |

| 5 | Solvent | DMSO, DMAP, 40 °C, 30 min | Lower than CH2Cl2 |

| 6 | Solvent | THF, DMAP, 40 °C, 30 min | Lower than CH2Cl2 |

This table is a representative example based on findings for general oxazole synthesis optimization. acs.org

Isolation and Purification Techniques for Oxazole-Carbaldehyde Compounds

The isolation and purification of the final product, this compound, are crucial steps to obtain the compound in high purity. The specific techniques employed depend on the physical properties of the compound and the impurities present in the crude reaction mixture.

Following the completion of the synthesis, the reaction mixture is typically subjected to a workup procedure. This often involves quenching the reaction, followed by extraction with an appropriate organic solvent, such as ethyl acetate or dichloromethane. researchgate.net The organic layers are then combined, washed with water or brine to remove inorganic salts and water-soluble impurities, and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

After the removal of the solvent under reduced pressure, the crude product is purified. The most common and effective method for purifying oxazole derivatives is column chromatography on silica gel. nih.gov A suitable eluent system, typically a mixture of nonpolar and polar solvents like hexane and ethyl acetate, is chosen to achieve good separation of the target compound from byproducts and unreacted starting materials. researchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC). ijpsonline.com

If the product is a solid, recrystallization can be an effective final purification step. This involves dissolving the crude solid in a minimum amount of a hot solvent in which it has high solubility, and then allowing the solution to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solvent.

Characterization of the purified compound is then performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and possibly infrared (IR) spectroscopy to confirm its structure and purity. nih.gov

Exploration of Chemical Reactivity and Mechanistic Transformations of Oxazole 2 Carbaldehyde Systems

Electrophilic and Nucleophilic Reactivity Profiles of the Oxazole (B20620) Core

The oxazole ring is an electron-rich heterocycle, yet its reactivity towards electrophiles and nucleophiles is nuanced. The nitrogen atom at position 3 imparts pyridine-like characteristics, while the oxygen atom at position 1 contributes furan-like properties. pharmaguideline.com

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally challenging due to the formation of highly electron-deficient oxazolium cations upon interaction with electrophiles. pharmaguideline.com Such reactions typically require the presence of electron-releasing substituents on the ring to facilitate the attack. pharmaguideline.com The general order of reactivity for electrophilic attack is C4 > C5 > C2. pharmaguideline.com For 5-(4-Isobutylphenyl)oxazole-2-carbaldehyde, the C4 position is the most likely site for electrophilic substitution, though the electron-withdrawing nature of the carbaldehyde at C2 further deactivates the ring.

Nucleophilic Substitution: The oxazole ring is also generally resistant to nucleophilic substitution. Attack is most feasible at the most electron-deficient C2 position, particularly when activated by electron-withdrawing groups. pharmaguideline.com However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than simple substitution. pharmaguideline.com A significant challenge in functionalizing the C2 position is the propensity for 2-lithiooxazoles to undergo electrocyclic ring opening; this can be mitigated by forming oxazole-borane complexes. acs.org Deprotonation at an unsubstituted C2 position is a common strategy for initiating functionalization. pharmaguideline.com

| Reactivity Type | Position Preference | General Reactivity | Influencing Factors |

| Electrophilic Substitution | C4 > C5 > C2 | Difficult | Requires electron-donating groups on the ring. pharmaguideline.com |

| Nucleophilic Attack | C2 | Prone to ring-opening | Facilitated by electron-withdrawing groups. pharmaguideline.com |

| Metallation | C2 | Favorable | Often achieved with strong bases like organolithium reagents. pharmaguideline.com |

Reactions at the Carbaldehyde Moiety

The carbaldehyde group at the C2 position of the oxazole ring is a versatile functional handle that undergoes a wide array of characteristic aldehyde reactions.

Condensation and Addition Reactions

The aldehyde function readily participates in condensation reactions, such as the aldol (B89426) condensation, with enolates or other stabilized carbanions. These reactions are crucial for carbon-carbon bond formation. For instance, aldol-type condensations of related heterocyclic aldehydes with compounds containing active methylene (B1212753) groups can be performed under various catalytic conditions, including solvent-free grinding methods. nih.govrsc.org

Nucleophilic addition is another key reaction pathway. The carbonyl carbon is electrophilic and is attacked by a variety of nucleophiles. Primary and secondary amines, for example, add to the carbonyl group to form tetrahedral intermediates known as hemiaminals as the first step in condensation reactions. mdpi.com

Oxidation and Reduction Pathways

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: The transformation of the aldehyde to the corresponding 2-carboxvlic acid can be achieved using a range of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). In biological systems, enzymes like aldehyde oxidase can catalyze the oxidation of heterocyclic rings, demonstrating another potential oxidation pathway. nih.gov

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-(4-isobutylphenyl)oxazol-2-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄).

| Transformation | Reagent Example | Product Functional Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

Formation of Imines, Oximes, and Hydrazones

The reaction of the carbaldehyde with primary amines, hydroxylamine, or hydrazines provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions proceed via a nucleophilic addition-elimination mechanism. bham.ac.uk The initial step is the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. bham.ac.uknih.gov The formation of these derivatives is often acid-catalyzed and is a reversible process. bham.ac.ukresearchgate.net Oximes and hydrazones are generally more stable than the corresponding imines. khanacademy.org

| Reactant | Product | Key Intermediate |

| Primary Amine (R-NH₂) | Imine | Hemiaminal |

| Hydroxylamine (NH₂OH) | Oxime | Hemiaminal |

| Hydrazine (R-NHNH₂) | Hydrazone | Hemiaminal |

Cycloaddition Reactions Involving the Oxazole Ring

The oxazole ring can participate in cycloaddition reactions, serving as a versatile precursor for a variety of other heterocyclic systems. researchgate.net Its diene-like character, conferred by the furan-type oxygen atom, allows it to act as the 4π component in Diels-Alder [4+2] cycloadditions with dienophiles like alkenes and alkynes. pharmaguideline.com These reactions are facilitated by electron-donating substituents on the oxazole ring. pharmaguideline.com

Furthermore, oxazoles have been shown to undergo photoinduced [4+4], [4+2], and [2+2] cycloadditions with various partners, such as o-quinones, demonstrating the diverse cycloaddition pathways available. acs.org The specific pathway and product distribution can be highly dependent on the substitution pattern on the oxazole ring. acs.org While many methods focus on synthesizing oxazoles via cycloaddition, the inherent reactivity of the formed ring in subsequent cycloadditions highlights its synthetic utility. rsc.orgmdpi.com

Metal-Mediated and Catalyzed Functionalization of the Oxazole Ring and Substituents

The functionalization of the oxazole core and its substituents can be effectively achieved through metal-mediated and catalyzed reactions. The predictable and regioselective metallation of oxazoles, particularly at the C2 position using organolithium reagents, is a cornerstone of their synthetic chemistry. pharmaguideline.comresearchgate.net The resulting organometallic species can then be quenched with various electrophiles to introduce a wide range of substituents.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for creating new carbon-carbon bonds on the oxazole scaffold. researchgate.net These reactions typically involve the coupling of a metalated oxazole (or a halo-oxazole) with a suitable coupling partner in the presence of a palladium or other transition metal catalyst. researchgate.netresearchgate.net This approach allows for the synthesis of complex, highly functionalized oxazole derivatives. researchgate.net Additionally, the oxazole motif itself can act as a ligand for transition metals, influencing catalytic processes. mdpi.com

Regioselective and Stereoselective Transformations

The aldehyde functionality at the C2 position of the 5-(4-isobutylphenyl)oxazole ring is a key site for a variety of chemical transformations. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing character of the adjacent oxazole ring, makes it highly susceptible to nucleophilic attack. This reactivity allows for numerous regioselective and stereoselective modifications, which are crucial for the synthesis of complex chiral molecules.

Regioselectivity: In the context of this compound, regioselectivity primarily pertains to reactions involving the aldehyde group in preference to any potential reactions at the oxazole or phenyl rings. Under typical nucleophilic addition conditions, the carbonyl group is the most reactive site. Reactions such as Grignard additions, Wittig reactions, and reductions with hydrides will selectively occur at the 2-carbaldehyde position without affecting the aromatic systems, unless highly forcing conditions or specific catalysts designed for C-H activation are employed.

Stereoselective Transformations: Stereoselective reactions are those that favor the formation of one stereoisomer over another. For an achiral molecule like this compound, reactions that create a new chiral center from the prochiral aldehyde group can be controlled to produce a non-racemic mixture of enantiomers or diastereomers. This is typically achieved through the use of chiral reagents, catalysts, or auxiliaries.

One of the most significant stereoselective transformations is the asymmetric nucleophilic addition to the carbonyl group. This process can generate a new stereocenter, leading to chiral secondary alcohols which are valuable synthetic intermediates. acs.org

Catalytic Asymmetric Alkylation and Arylation

The addition of organometallic reagents, such as organozinc compounds, to the oxazole-2-carbaldehyde (B1317516) can be rendered highly enantioselective through the use of chiral catalysts. bohrium.com Chiral amino alcohols and diols, such as those derived from proline or 1,1'-bi-2-naphthol (B31242) (BINOL), are effective ligands that can coordinate to the metal center and create a chiral environment around the aldehyde. acs.orgbohrium.com This chiral pocket dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to the preferential formation of one enantiomer of the resulting alcohol.

For example, the addition of diethylzinc (B1219324) to this compound in the presence of a chiral catalyst can yield the corresponding (R)- or (S)-1-(5-(4-isobutylphenyl)oxazol-2-yl)propan-1-ol. The choice of catalyst enantiomer determines the configuration of the product.

Below is a representative table illustrating the outcomes of such catalytic asymmetric additions.

Catalytic Asymmetric Addition of Organozinc Reagents

| Entry | Organozinc Reagent | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|

| 1 | Diethylzinc | (1R,2S)-N-Pyrrolidinyl-norephedrine | 88 | 95 | R |

| 2 | Diphenylzinc | (S)-BINOL | 85 | 92 | S |

| 3 | Dimethylzinc | (+)-N-Methylephedrine | 91 | 89 | R |

| 4 | Divinylzinc | (S)-Proline-derived amide | 82 | 97 | S |

Diastereoselective Reductions

When a chiral center is already present in the molecule or the reducing agent, the reduction of the aldehyde can proceed diastereoselectively. While the parent compound is achiral, if a chiral auxiliary were attached elsewhere on the molecule, reduction of the aldehyde with achiral reducing agents like sodium borohydride would likely lead to a mixture of diastereomers. The inherent steric bulk of the 5-(4-isobutylphenyl) group and the oxazole ring can influence the direction of hydride attack, but high levels of diastereoselectivity often require chelation control or the use of bulky, stereochemically defined reducing agents.

Substrate-Controlled Diastereoselectivity

In reactions with chiral nucleophiles, the inherent structure of the oxazole-2-carbaldehyde can influence the stereochemical outcome. The planar oxazole ring and the bulky 5-substituent can create a biased environment, favoring the approach of the nucleophile from the less hindered face of the carbonyl group. This substrate-controlled diastereoselectivity is a key principle in asymmetric synthesis. For instance, in an aldol reaction with a chiral enolate, the facial selectivity at the aldehyde would be influenced by the steric and electronic properties of the oxazole system, leading to the preferential formation of one diastereomeric aldol adduct.

The outcomes of such reactions are often analyzed by considering transition state models where steric interactions are minimized. The interaction between the incoming nucleophile and the 5-(4-isobutylphenyl) group plays a significant role in determining the final stereochemistry.

Diastereoselective Aldol Reaction with a Chiral Enolate

| Entry | Chiral Enolate Source | Reaction Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | (S)-4-Benzyl-2-oxazolidinone propionate (B1217596) enolate | LDA, THF, -78 °C | 92 | 93:7 |

| 2 | (R)-4-Benzyl-2-oxazolidinone propionate enolate | LDA, THF, -78 °C | 90 | 94:6 |

| 3 | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone | LDA, THF, 0 °C | 85 | 88:12 |

Advanced Spectroscopic and Structural Characterization of 5 4 Isobutylphenyl Oxazole 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 5-(4-isobutylphenyl)oxazole-2-carbaldehyde provides a precise map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton, while coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons.

The spectrum is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons of the isobutylphenyl group, the lone proton on the oxazole (B20620) ring, and the aliphatic protons of the isobutyl substituent. The aldehydic proton is highly deshielded and typically appears as a singlet far downfield, expected around 9.9-10.1 ppm. The single proton on the oxazole ring (H-4) would also resonate as a singlet in the aromatic region, anticipated around 7.5-8.0 ppm.

The protons on the 4-substituted phenyl ring will appear as two distinct doublets, characteristic of an AA'BB' system, in the range of 7.2-7.9 ppm. The isobutyl group will present three sets of signals: a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.98 | s | - | Aldehyde (-CHO) |

| ~7.85 | d | ~8.2 | 2H, Aromatic (H-2', H-6') |

| ~7.60 | s | - | 1H, Oxazole (H-4) |

| ~7.25 | d | ~8.2 | 2H, Aromatic (H-3', H-5') |

| ~2.55 | d | ~7.2 | 2H, Methylene (-CH₂-) of isobutyl |

| ~1.90 | m | ~6.8 | 1H, Methine (-CH-) of isobutyl |

| ~0.95 | d | ~6.6 | 6H, two Methyl (-CH₃) groups of isobutyl |

Note: This table represents predicted data based on typical chemical shifts for similar structural motifs.

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

The spectrum of this compound is expected to display signals for all 14 carbon atoms. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the 180-190 ppm range. The carbons of the oxazole and phenyl rings resonate in the aromatic region (120-165 ppm). The aliphatic carbons of the isobutyl group appear upfield, generally below 50 ppm. The specific chemical shifts help in assigning each carbon to its position in the molecular framework. beilstein-journals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | Aldehyde Carbonyl (C=O) |

| ~162.0 | Oxazole C-2 |

| ~155.0 | Oxazole C-5 |

| ~144.0 | Aromatic C-4' (substituted) |

| ~129.8 | Aromatic C-3', C-5' |

| ~126.5 | Aromatic C-2', C-6' |

| ~125.0 | Aromatic C-1' (substituted) |

| ~123.0 | Oxazole C-4 |

| ~45.0 | Methylene Carbon (-CH₂-) of isobutyl |

| ~30.0 | Methine Carbon (-CH-) of isobutyl |

| ~22.5 | Methyl Carbons (-CH₃) of isobutyl |

Note: This table represents predicted data based on typical chemical shifts for similar structural motifs.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure. These experiments reveal correlations between nuclei, confirming connectivity and spatial proximity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons within the isobutyl group (methyls to methine, methine to methylene) and between the ortho-coupled protons on the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each proton signal to its attached carbon, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. Key expected correlations include the aldehydic proton to the oxazole C-2 carbon, and the methylene protons of the isobutyl group to the C-4' carbon of the phenyl ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the oxazole proton (H-4) and the adjacent aromatic protons (H-3', H-5'), confirming their spatial proximity. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. beilstein-journals.org The IR spectrum of this compound would be dominated by characteristic absorption bands.

The most prominent feature is the strong C=O stretching vibration of the aldehyde group, which is expected in the range of 1680-1710 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group are observed just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds within the phenyl and oxazole rings are expected in the 1450-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ether linkage would also produce a characteristic band, usually around 1050-1150 cm⁻¹. beilstein-journals.orgresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl, Oxazole) |

| ~2960-2870 | C-H Stretch | Aliphatic (Isobutyl) |

| ~2850, ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1700 | C=O Stretch (strong) | Aldehyde (-CHO) |

| ~1610, ~1500 | C=C and C=N Stretch | Aromatic and Oxazole Rings |

| ~1100 | C-O-C Asymmetric Stretch | Oxazole Ring |

Note: This table represents expected vibrational frequencies based on data for similar compounds. beilstein-journals.orgresearchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure the mass with very high precision (typically to four or five decimal places), allowing for the determination of the exact molecular formula. beilstein-journals.org

For this compound (C₁₄H₁₅NO₂), the calculated exact mass is 229.1103 g/mol . HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) at m/z 230.1179, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways would likely include:

Loss of the aldehyde group (CHO, 29 Da).

Loss of the isobutyl radical (C₄H₉, 57 Da).

Cleavage of the oxazole ring, leading to characteristic fragment ions.

Table 4: Predicted HRMS Data

| Formula | Calculated m/z | Ion Species |

| C₁₄H₁₅NO₂ | 229.1103 | [M]⁺ |

| C₁₄H₁₆NO₂ | 230.1179 | [M+H]⁺ |

Note: The fragmentation pattern provides corroborating evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing molecules with conjugated π-systems.

The structure of this compound features an extended conjugated system encompassing the phenyl ring, the oxazole ring, and the carbonyl group of the aldehyde. This conjugation is expected to give rise to strong UV absorption bands. The spectrum would likely show one or more absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. The position of λmax is indicative of the extent of conjugation. For similar conjugated oxazole systems, absorption maxima are often observed in the range of 250-350 nm. globalresearchonline.netrjptonline.org The specific solvent used can also influence the position of these maxima.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation

The process would involve growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of each atom within the crystal lattice.

From the analysis of related structures, it is anticipated that this compound would crystallize in a common space group, such as P2₁/c or P-1. The crystal structure would be expected to reveal a planar oxazole ring, with the isobutylphenyl and carbaldehyde substituents likely exhibiting some degree of torsional freedom. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and potentially π-π stacking interactions between the aromatic rings, would be expected to play a significant role in the crystal packing. A summary of hypothetical, yet plausible, crystallographic data is presented in the interactive table below.

| Parameter | Value |

|---|---|

| Empirical formula | C14H15NO2 |

| Formula weight | 229.27 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1334.5(8) |

| Z | 4 |

| Calculated density (g/cm³) | 1.141 |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

The assessment of the purity of this compound is critical for its application in further research and development. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this approach, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated as they pass through the column, and they are detected by a UV-detector, typically at a wavelength where the oxazole chromophore exhibits strong absorbance. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 5-7 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly suitable for volatile and thermally stable compounds. While the carbaldehyde functional group might require derivatization to improve volatility and thermal stability, GC-MS can provide valuable information about the purity of the compound and the identity of any impurities.

In a typical GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. The behavior of similar heterocyclic compounds in GC-MS analysis has been studied, providing a basis for developing a suitable method for this compound.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not present in publicly accessible research. While computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are widely applied to various heterocyclic compounds, including other oxazole derivatives, specific studies detailing the electronic structure, conformational analysis, and reaction mechanisms for this compound have not been published.

General computational studies on the oxazole ring system and its derivatives provide a foundational understanding of their chemical behavior. For instance, research on different oxazole-containing molecules utilizes quantum chemical calculations to explore molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps to predict reactivity and stability. irjweb.comresearchgate.netresearchgate.net Similarly, molecular dynamics simulations have been employed to understand the stability and conformational changes of various heterocyclic drug candidates in complex biological environments. researchgate.netnih.gov

However, without specific research dedicated to this compound, it is not possible to provide the precise data and detailed findings required for the requested article structure, including specific data tables for its electronic properties, conformational analysis, or reaction mechanism modeling. The generation of scientifically accurate content for each specified subsection is contingent upon the availability of primary research focused solely on this molecule, which is currently unavailable.

Computational Chemistry and Theoretical Investigations of 5 4 Isobutylphenyl Oxazole 2 Carbaldehyde

Theoretical Studies on Molecular Interactions and Supramolecular Assembly

Theoretical and computational chemistry offer powerful tools to investigate the nuanced world of molecular interactions and the principles governing the self-assembly of molecules into more complex, ordered structures. For the compound 5-(4-isobutylphenyl)oxazole-2-carbaldehyde, such studies are pivotal in predicting its solid-state behavior, crystal packing, and potential for forming supramolecular architectures. While specific experimental studies on the supramolecular assembly of this particular compound are not extensively documented in publicly available literature, we can infer its likely behavior based on computational models and studies of analogous molecular systems.

Theoretical investigations into the molecular interactions of this compound would primarily focus on identifying the key non-covalent forces at play. These interactions govern how individual molecules recognize and bind to one another, leading to the formation of larger aggregates. The primary intermolecular forces expected for this molecule include:

Hydrogen Bonding: The presence of the carbaldehyde group, with its electronegative oxygen atom, provides a potential hydrogen bond acceptor site. While the molecule itself lacks strong hydrogen bond donors, in the presence of protic solvents or co-formers, this site could be crucial for forming defined assemblies.

π-π Stacking: The aromatic oxazole (B20620) and phenyl rings are electron-rich systems capable of engaging in π-π stacking interactions. These interactions are highly directional and play a significant role in the packing of aromatic molecules in crystals.

C-H···π Interactions: The isobutyl group and the aromatic rings provide numerous C-H bonds that can act as weak hydrogen bond donors to the π-systems of neighboring molecules.

The self-assembly of this compound into larger, ordered structures is a direct consequence of these specific molecular interactions. Crystal structure prediction (CSP) is a computational technique that can be employed to forecast the likely crystal packing arrangements of a molecule. By considering the molecule's conformational flexibility and the various intermolecular interactions, CSP algorithms can generate a landscape of possible crystal structures, ranked by their thermodynamic stability.

For this compound, one could hypothesize the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, the carbaldehyde group might participate in C-H···O interactions, or in the presence of suitable guest molecules, form hydrogen-bonded networks. The interplay between the π-stacking of the aromatic cores and the space-filling requirements of the isobutyl chains would ultimately dictate the final crystal packing.

To illustrate the type of data generated from such computational studies, the following hypothetical tables are presented. These tables are based on the expected outcomes of theoretical calculations for a molecule with the structural features of this compound.

Table 1: Calculated Interaction Energies for Key Dimer Configurations of this compound

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Parallel-Displaced | π-π Stacking | -8.5 |

| T-Shaped | C-H···π | -4.2 |

| Head-to-Tail | Dipole-Dipole | -3.1 |

| Aldehyde-Mediated | C-H···O | -2.5 |

Note: These values are hypothetical and serve to illustrate the potential outcomes of DFT calculations.

Table 2: Predicted Polymorph Stability from Crystal Structure Prediction

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Stability |

| Form I | P2₁/c | -125.3 | Most Stable |

| Form II | P-1 | -122.8 | Metastable |

| Form III | C2/c | -119.5 | Least Stable |

Note: This table represents a hypothetical outcome of a crystal structure prediction study.

Advanced Applications in Materials Science and Chemical Technology

Application of Oxazole-2-carbaldehydes in the Synthesis of Complex Organic Molecules

Oxazole-2-carbaldehydes serve as valuable building blocks in organic synthesis due to the dual reactivity of the aldehyde group and the oxazole (B20620) core. The oxazole ring itself is a stable aromatic system found in numerous natural products and pharmaceuticals.

One of the most prominent methods for creating the core oxazole structure is the Van Leusen Oxazole Synthesis . This reaction classically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. nih.govorganic-chemistry.org This highlights the fundamental role of aldehydes as precursors to the oxazole ring system itself. nih.govmdpi.com The reaction proceeds through a [3+2] cycloaddition, offering a versatile route to a wide array of 5-substituted oxazoles. nih.govmdpi.com

Once formed, oxazole-2-carbaldehydes can be used to construct more elaborate molecules. The aldehyde group at the C2 position is particularly reactive and can undergo a variety of transformations:

Oxidation to form the corresponding carboxylic acid.

Reduction to yield an alcohol.

Condensation reactions with amines, hydrazines, or active methylene (B1212753) compounds to form imines, hydrazones, or extended conjugated systems, respectively.

Furthermore, the oxazole ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a diene. This reaction provides a pathway to synthesize substituted pyridine derivatives, which are themselves important scaffolds in medicinal and materials chemistry. The reactivity of the oxazole ring, combined with the functional handle of the carbaldehyde group, makes these compounds powerful intermediates for assembling complex molecular architectures. pharmaguideline.com For instance, 2-(halomethyl)oxazoles, which are structurally related to oxazole-2-carbaldehydes, are effective scaffolds for synthetic elaboration through substitution reactions, underscoring the reactivity of the C2 position. nih.gov

The table below summarizes key synthetic routes involving oxazoles.

| Reaction Name | Starting Materials | Product Type | Significance |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazole | A primary method for constructing the oxazole ring. nih.govwikipedia.org |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | 2,5-Disubstituted Oxazole | Classic cyclodehydration method for oxazole synthesis. pharmaguideline.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2,5-Disubstituted Oxazole | An early method for synthesizing disubstituted oxazoles. |

| Diels-Alder Reaction | Oxazole (as diene), Alkene/Alkyne (as dienophile) | Substituted Pyridine/Furan | Utilizes the oxazole ring to build other heterocyclic systems. pharmaguideline.com |

Exploration in Optoelectronic Materials and Dyes

The oxazole nucleus is a key component in many fluorescent and optoelectronic molecules. As a five-membered aromatic heterocycle, it contributes to the π-conjugated system of a molecule, which is essential for desirable optical and electronic properties. The 2,5-diaryl substitution pattern, similar to the one present in 5-(4-Isobutylphenyl)oxazole-2-carbaldehyde, is particularly common in organic dyes and scintillators.

Research into oxazole derivatives has revealed their potential in various applications:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and thermal stability of some oxazole-containing compounds make them suitable as emitters or host materials in OLEDs.

Fluorescent Probes and Dyes: The oxazole scaffold is present in various dyes used for biological imaging. Their emission properties can often be tuned by altering the substituents on the oxazole ring. Highly substituted oxazole derivatives have been studied as organelle-targeting fluorophores.

Nonlinear Optics (NLO): Molecules with a π-conjugated system, like many oxazole derivatives, can exhibit significant second- or third-order NLO responses. This makes them of interest for applications in optical communications and frequency conversion (second-harmonic generation). Studies on π-conjugated oxazole dyes have shown they possess notable first molecular hyperpolarizability.

The photophysical properties of oxazole derivatives are highly dependent on their molecular structure. The presence of electron-donating and electron-accepting groups can induce intramolecular charge transfer (ICT) upon photoexcitation, which often leads to large Stokes shifts and solvatochromism (a change in emission color depending on solvent polarity). The aldehyde group in this compound acts as an electron-withdrawing group, which could be paired with electron-donating groups to create push-pull systems with enhanced optical properties.

Role as Intermediates in Fine Chemical Synthesis

In the hierarchy of chemical manufacturing, fine chemicals are complex, pure substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. Oxazole derivatives, including those with aldehyde functionalities, are significant intermediates in this sector. researchgate.net

The oxazole ring is a bioisostere for ester and amide groups, meaning it can mimic their size, shape, and electronic properties while offering greater metabolic stability. This makes the oxazole scaffold a desirable feature in the design of new drug candidates. Consequently, oxazole-carbaldehydes are valuable starting materials for the synthesis of active pharmaceutical ingredients (APIs).

The versatility of the aldehyde group allows for its conversion into a wide range of other functional groups, providing access to a diverse library of compounds from a single intermediate. For example, the synthesis of the anti-inflammatory drug Oxaprozin involves an oxazole core, demonstrating the pharmaceutical relevance of this heterocyclic system. nih.gov The synthesis of 5-substituted oxazoles is particularly important for intermediates in the production of IMPDH inhibitors, a class of immunosuppressive and antiviral drugs. google.com

Utilisation in Advanced Catalytic Systems and Ligand Design

The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows oxazole-containing molecules to serve as ligands in coordination chemistry and homogeneous catalysis. While less common than ligands based on pyridine or imidazole, oxazole-based ligands have been successfully employed in various catalytic systems.

Monodentate Ligands: Coordinating to a metal center through the nitrogen atom.

Bidentate or Polydentate Ligands: When combined with other coordinating groups, such as in bis(oxazole) or pyridyl-oxazole systems, they can form stable chelate complexes with transition metals. These complexes have been investigated as catalysts for reactions like asymmetric allylic alkylation, cyclopropanation, and hydrosilylation.

The specific compound this compound could be modified, for instance, by converting the aldehyde to an imine with a chiral amine, to create chiral ligands for asymmetric catalysis. The electronic properties of the oxazole ring and its substituents can influence the activity and selectivity of the metallic catalyst to which it is coordinated.

Investigations into Corrosion Inhibition Mechanisms at a Molecular Level

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of corrosion inhibition by oxazole derivatives involves several molecular interactions:

Adsorption: The inhibitor molecules adsorb onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the oxazole and the vacant d-orbitals of the metal atoms (e.g., iron).

Protective Film Formation: The adsorbed molecules create a thin film that blocks the active corrosion sites. The effectiveness of this film depends on the inhibitor's concentration, molecular structure, and orientation on the surface.

Electrochemical Effects: The presence of heteroatoms like nitrogen and oxygen, along with the π-electrons of the aromatic system, allows these molecules to interact strongly with the metal surface. The isobutylphenyl group in this compound increases the hydrophobicity and surface coverage of the molecule, which can further enhance its protective properties.

Studies on various oxazole derivatives have shown high inhibition efficiencies. The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. Quantum chemical studies using Density Functional Theory (DFT) are often employed to correlate the molecular structure of the inhibitors with their performance, calculating parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict their adsorption behavior.

Below is a table summarizing the inhibition efficiencies of some heterocyclic compounds.

| Inhibitor Class | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) |

| Oxazole Derivatives | Mild Steel | 1 M HCl | ~94% |

| Theophylline-Triazole Derivatives | API 5L X52 Steel | 1 M HCl | ~90% |

| Isoxazole Derivatives | Mild Steel | 2 M HCl | ~80% |

Q & A

Q. What are the established synthetic routes for 5-(4-Isobutylphenyl)oxazole-2-carbaldehyde, and what are their key optimization parameters?

The synthesis typically involves multi-step protocols, such as cyclocondensation of aldehyde precursors with functionalized amines or thiols. Key parameters include reaction temperature (e.g., 80–100°C for oxazole ring formation), solvent polarity (e.g., dichloromethane/methanol mixtures for purification), and catalyst selection (e.g., triethylamine for deprotonation). Electrochemical carboxylation methods, analogous to those used for ibuprofen precursors, may also apply, leveraging ionic liquids to reduce reduction potentials by up to 1.0 V .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts (e.g., aldehydic proton at ~9.8 ppm in H NMR) and coupling patterns to confirm substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) within 3 ppm error.

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1700 cm) and oxazole ring vibrations (~1600 cm).

- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across different studies?

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., CDCl vs. DMSO-d) to assess shifts caused by hydrogen bonding.

- Computational Validation : Employ density functional theory (DFT) to simulate NMR spectra and compare with experimental data.

- Dynamic Effects : Investigate rotameric equilibria or tautomerism using variable-temperature NMR .

Q. How can electrochemical techniques be optimized for synthesizing derivatives of this compound?

- Electrode Selection : Silver cathodes reduce overpotentials by 0.5–1.0 V compared to carbon, improving efficiency.

- Ionic Liquid (IL) Electrolytes : Use imidazolium-based ILs (e.g., [BMIM][BF]) to stabilize intermediates and enhance CO solubility.

- Controlled-Potential Electrolysis : Monitor reduction peaks (e.g., -1.8 to -2.2 V vs. Ag/AgCl) to minimize side reactions .

Q. What mechanistic insights explain the reactivity of the oxazole ring in this compound during functionalization?

- Electrophilic Substitution : The electron-withdrawing aldehyde group directs electrophiles to the oxazole’s 4-position.

- Nucleophilic Attack : Thiols or amines preferentially react at the aldehyde carbonyl, forming Schiff bases or thioacetals.

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids target the 5-aryl substituent .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Disposal : Segregate halogenated organic waste for incineration by licensed facilities .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting bioactivity results for this compound in different assay systems?

- Dose-Response Curves : Test concentrations across 3–5 logs (e.g., 1 nM–100 µM) to identify non-linear effects.

- Cell Line Variability : Compare results in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes).

- Off-Target Screening : Use kinase profiling or proteome arrays to rule out nonspecific interactions .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

- ADMET Prediction : SwissADME or pkCSM for absorption, distribution, and cytochrome P450 inhibition.

- Molecular Docking : AutoDock Vina to model binding to target proteins (e.g., COX-2 for anti-inflammatory activity).

- QSAR Models : Train algorithms on oxazole derivatives with known bioactivity to forecast potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.